molecular formula C13H30P+ B12764379 Methyltributylphosphonium CAS No. 34217-64-6

Methyltributylphosphonium

Cat. No.: B12764379
CAS No.: 34217-64-6
M. Wt: 217.35 g/mol
InChI Key: XKFPGUWSSPXXMF-UHFFFAOYSA-N
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Description

Methyltributylphosphonium is a quaternary phosphonium compound with the chemical formula C13H30P. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is often utilized in the form of its iodide salt, this compound iodide, which has the molecular formula C13H30IP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyltributylphosphonium iodide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound iodide follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, and solvents are recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyltributylphosphonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium ion.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonium salts, while oxidation and reduction can produce different phosphine oxides or reduced phosphines.

Mechanism of Action

The mechanism of action of methyltributylphosphonium compounds involves their ability to interact with cellular membranes and proteins. The phosphonium ion can disrupt membrane integrity, leading to cell lysis. Additionally, these compounds can inhibit enzymatic activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltributylphosphonium compounds are unique due to their high thermal stability and broad chemical stability. They are excellent solvents for cellulose and have shown promising results as nonflammable electrolytes in lithium-ion batteries .

Properties

IUPAC Name

tributyl(methyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFPGUWSSPXXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047975
Record name Tributyl(methyl)phosphonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34217-64-6
Record name Tributyl(methyl)phosphonium ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034217646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl(methyl)phosphonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBUTYL(METHYL)PHOSPHONIUM ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO8U22IVH5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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